molecular formula C8H5Cl2F3 B1586320 2-Chloro-5-trifluoromethylbenzyl chloride CAS No. 22902-87-0

2-Chloro-5-trifluoromethylbenzyl chloride

Cat. No. B1586320
CAS RN: 22902-87-0
M. Wt: 229.02 g/mol
InChI Key: HIWZQKSEJHGZAZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-trifluoromethylbenzyl chloride” is a chemical compound with the molecular formula C8H7ClF3N . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular weight of “2-Chloro-5-trifluoromethylbenzyl chloride” is approximately 209.6 g/mol . The exact structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

“2-Chloro-5-trifluoromethylbenzyl chloride” has a boiling point of 90-94°C at 13mm and a density of 1.338 g/mL at 25 °C . It has a refractive index of n 20/D 1.489 . It is sensitive to air .

Scientific Research Applications

Photochemistry and Reactivity Studies

The photochemistry and reactivity of compounds similar to 2-Chloro-5-trifluoromethylbenzyl chloride have been studied. For instance, in the case of 3,5-dimethoxybenzyl compounds with various leaving groups including chloride, their photochemistry and solvolytic reactivity were examined. This type of research helps in understanding the behavior of such compounds under different conditions, which is crucial in the field of organic chemistry and material science (DeCosta, Howell, Pincock, & Rifai, 2000).

Antitumor Activity

Research has also been conducted on compounds structurally similar to 2-Chloro-5-trifluoromethylbenzyl chloride, focusing on their potential antitumor activities. For instance, a study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showed significant activity against certain tumors in rats. This type of research indicates the potential of related compounds in the development of new therapeutic agents (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).

Synthesis of Difluoromethylenes

Another application is in the synthesis of difluoromethylenes, including α,α-difluorobenzyl chlorides, from benzotrifluorides. This process involves a single C-F transformation followed by chlorination. Such synthetic routes are important in organic synthesis and the development of new chemical entities (Rika Idogawa, Youngchan Kim, Ken Shimomori, T. Hosoya, & S. Yoshida, 2020).

Formation of Chlorinated Aromatic Compounds

Research has also been conducted on how chloride ions affect the degradation of certain dyes, leading to the formation of chlorinated aromatic compounds. This is relevant in environmental chemistry and waste management, as it helps in understanding the transformation of chemicals in wastewater (Ruixia Yuan, Sadiqua N. Ramjaun, Zhao-hui Wang, & Jianshe Liu, 2011).

Antimicrobial and Antifungal Activities

A series of compounds synthesized from substituted pyrazinecarboxylic acid chlorides, including those structurally similar to 2-Chloro-5-trifluoromethylbenzyl chloride, have shown antimicrobial and antifungal activities. This type of research is crucial in the development of new pharmaceutical agents (Barbora Servusová, Drahomíra Eibinová, M. Doležal, V. Kubíček, P. Paterová, M. Pesko, & K. Kráľová, 2012).

Styrene Polymerization

In the field of materials science, such compounds have been used in the synthesis of dibenzyl complexes for styrene polymerization. This application is significant in the field of polymer chemistry, where such processes are key to developing new types of plastics and resins (Klaus Beckerle, R. Manivannan, T. Spaniol, & J. Okuda, 2006).

Ionic Dissociation and Nucleophilic Reactions

Studies on 2-Chloro-1,3,5-trithiane and 2-Chloro-1,3-dithiane, related to 2-Chloro-5-trifluoromethylbenzyl chloride, focus on their ionic dissociation and reactions with nucleophiles. These studies are important in understanding the reactivity of such compounds in different chemical environments, which is essential for synthetic chemistry applications (Kazutaka Arai & Michinori Oki, 1976).

Chemosensing Applications

The chemosensing of chloride based on luminescent platinum(II) NCN pincer complexes in aqueous media is another area of research. This involves the use of compounds similar to 2-Chloro-5-trifluoromethylbenzyl chloride in developing sensors for detecting specific ions or molecules, which is important in environmental monitoring and diagnostic applications (A. Dorazco‐González, 2014).

Acetylcholinesterase Inhibition

Research on benzimidazolium salts, derived from reactions involving chloro-/fluorobenzyl-substituted compounds, has shown inhibitory properties against acetylcholinesterase. This is significant in the development of treatments for conditions like Alzheimer's disease (Selma Bal, Ö. Demirci, B. Sen, P. Taslimi, Aydın Aktaş, Yetkin Gök, M. Aygün, & I. Gülçin, 2021).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of “2-Chloro-5-trifluoromethylbenzyl chloride” are not explicitly mentioned in the search results. Its use is primarily in research and development . For more specific future directions, it would be necessary to refer to recent scientific literature or industry trends.

properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWZQKSEJHGZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374081
Record name 2-Chloro-5-trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-trifluoromethylbenzyl chloride

CAS RN

22902-87-0
Record name 2-Chloro-5-trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22902-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RV Kalla, E Elzein, T Perry, X Li, V Palle… - Journal of medicinal …, 2006 - ACS Publications
… Following the general procedure, the alkylation of 19b with 2-chloro-5-trifluoromethylbenzyl chloride followed by deprotection furnished 50 in 76% yield. H NMR (DMSO-d 6 ): δ 13.55 (s, …
Number of citations: 80 pubs.acs.org

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